2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole
Description
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methyl-1,5,6,7-tetrahydropyrrolo[2,3-f]benzimidazole |
InChI |
InChI=1S/C10H11N3/c1-6-12-9-4-7-2-3-11-8(7)5-10(9)13-6/h4-5,11H,2-3H2,1H3,(H,12,13) |
InChI Key |
BXLAMYZDKMWWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C3CCNC3=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole can be achieved through a multi-step process involving the formation of the indole core followed by the construction of the imidazole ring. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core .
Following the formation of the indole core, the imidazole ring can be constructed through a cyclization reaction. This can be achieved by reacting the indole derivative with appropriate reagents such as aldehydes or ketones in the presence of a catalyst. The reaction conditions often involve heating the reaction mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Aromaticity and Reactivity: The partial saturation of the imidazole ring in 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole reduces its aromaticity compared to IQ or MeIQx. This may decrease its ability to intercalate DNA or form covalent adducts, mechanisms central to the mutagenicity of HAAs .
Substituent Effects: The 2-methyl group in the target compound may hinder metabolic activation by cytochrome P-450 enzymes (e.g., P-450PA), which typically oxidize amino groups in HAAs to form reactive N-hydroxylamines . HAAs like IQ and Trp-P-2 require amino groups for bioactivation, making them potent procarcinogens .
Toxicity Profile: HAAs such as IQ (Group 2A) and MeIQx (Group 2B) are classified based on robust evidence of carcinogenicity in rodents and epidemiological data .
Table 2: Metabolic and Toxicological Properties
| Property | 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole | IQ | MeIQx |
|---|---|---|---|
| Metabolic Activation Pathway | Likely minor involvement of P-450 enzymes | P-450PA-dependent | P-450PA-dependent |
| Solubility (Water) | Moderate (estimated) | Low | Low |
| Mutagenicity (Ames Test) | Not reported | Positive | Positive |
| Carcinogenic Potency | Unknown | High | Moderate |
Biological Activity
2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole core fused with an imidazole ring, which contributes to its unique chemical properties. The structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Biological Activities
1. Antimicrobial Properties
Research has indicated that 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole exhibits significant antimicrobial activity. It functions as an inhibitor of enoyl-ACP reductase (FabI), an enzyme critical for fatty acid biosynthesis in bacteria. This inhibition has been demonstrated against several pathogenic bacteria including Staphylococcus aureus, Francisella tularensis, and Mycobacterium tuberculosis .
2. Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines. For instance, cytotoxicity assays demonstrated that derivatives of this compound can induce apoptosis in cervical cancer cells with IC50 values ranging from 2.38 to 14.74 µM . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell cycle progression.
The biological effects of 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole are attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways essential for bacterial growth and cancer cell proliferation.
- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased early and late apoptotic cell populations in cancer cell lines .
Table 1: Summary of Biological Activities
| Activity | Target | Effect | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | FabI (enoyl-ACP reductase) | Inhibition of bacterial growth | Varies by strain |
| Anticancer | Various cancer cell lines | Induction of apoptosis | 2.38 - 14.74 |
Case Studies
Several studies have focused on the biological activity of 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole:
- Antibacterial Activity : A study demonstrated the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating potential for development as a new antibiotic .
- Cytotoxicity Against Cancer Cells : Another research project evaluated the compound's effect on human cancer cell lines and found significant cytotoxic effects correlated with specific structural modifications in the molecule .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole?
Synthesis requires careful optimization of solvents, reagents, and reaction parameters. Controlled conditions (e.g., anhydrous environments, reflux temperatures) minimize side reactions and improve yields. For example, tetrahydroimidazo derivatives are synthesized via cyclization of indole precursors with imidazole-forming reagents under acidic or basic catalysis. Solvents like acetonitrile or DMF are preferred for their ability to stabilize intermediates .
Q. How can the structural conformation of this compound be characterized experimentally?
Use X-ray crystallography to resolve the 3D arrangement of the bicyclic core and substituents. Complement this with solid-state NMR to analyze electronic environments of nitrogen atoms and FT-IR to identify functional groups (e.g., NH stretching in the imidazole ring). Spectroscopic data should be cross-validated with computational models (DFT) .
Q. What preliminary biological assays are recommended to assess its activity?
Begin with receptor-binding assays (e.g., fluorescence quenching or SPR) to study interactions with biological targets like enzymes or DNA. Use cell viability assays (MTT or apoptosis markers) to evaluate cytotoxicity. Initial screens should focus on targets relevant to indole derivatives, such as kinase inhibitors or DNA intercalators .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from differences in sample purity, assay conditions, or target specificity. Perform batch-to-batch purity analysis (HPLC-MS) and standardize assay protocols (e.g., pH, temperature). Cross-reference with structurally analogous compounds (e.g., imidazo[4,5-f]quinolines) to identify structure-activity relationships (SAR) .
Q. What mechanistic insights exist for its interaction with DNA or enzymes?
Studies on related imidazo[4,5-f]phenanthrolines suggest intercalation or groove binding modes with DNA, driven by π-π stacking and hydrogen bonding. Use circular dichroism (CD) to detect conformational changes in DNA and molecular docking to map binding sites. Enzymatic inhibition mechanisms can be probed via kinetic assays (e.g., Lineweaver-Burk plots) .
Q. How can computational modeling guide the design of derivatives with enhanced properties?
Employ density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and predict reactivity. Molecular dynamics (MD) simulations can model interactions with biological targets (e.g., protein-ligand binding stability). Focus on modifying substituents (e.g., methyl groups) to optimize steric and electronic effects .
Q. What multi-step synthetic strategies are viable for functionalizing the tetrahydroimidazoindole scaffold?
Functionalize the indole moiety via Friedel-Crafts alkylation or Vilsmeier-Haack formylation ( ). For imidazole ring modifications, use cross-coupling reactions (Suzuki-Miyaura) or nucleophilic substitutions. Multi-step sequences should prioritize regioselectivity, leveraging protecting groups (e.g., Boc for amines) .
Q. How does structural variation impact mutagenicity or off-target effects?
Compare mutagenic potential using Ames tests with bacterial strains (e.g., Salmonella TA98). Structural analogs like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) show that methyl groups at specific positions reduce mutagenicity. Use SAR studies to correlate substituent effects with toxicity profiles .
Q. What advanced analytical methods are suitable for quantifying trace impurities?
Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides sensitivity for detecting sub-ppm impurities. Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for peak resolution. Validate methods using spiked samples and matrix-matched calibration .
Q. How can metal coordination properties be exploited for catalytic or therapeutic applications?
The nitrogen-rich structure facilitates coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Explore chelation-based catalysis (e.g., oxidation reactions) or metal-drug conjugates for targeted therapy. Characterize complexes using EPR spectroscopy and cyclic voltammetry .
Q. Notes
- Avoid commercial sources (e.g., BenchChem, Sigma-Aldrich) per user guidelines.
- Methodological rigor and cross-disciplinary approaches (e.g., combining synthesis with computational modeling) are emphasized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
